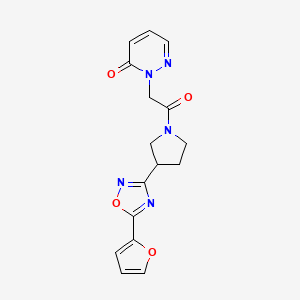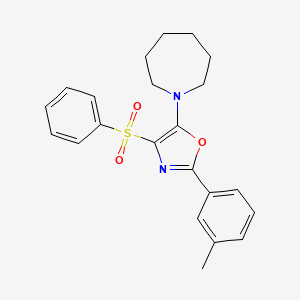
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, also known as AZTO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AZTO belongs to the class of oxazole compounds and has been studied extensively for its biological activities.
Mechanism of Action
The mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and repair. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, including breast, lung, and colon cancer cells. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole in lab experiments is its broad range of biological activities. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit anticancer, antifungal, and antibacterial activities, making it a versatile compound for studying various biological processes. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit neuroprotective effects, making it a potential candidate for the development of new drugs for the treatment of neurodegenerative disorders.
One of the limitations of using 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole in lab experiments is its potential toxicity. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been shown to exhibit cytotoxic effects in some cell lines, and further studies are needed to determine its safety profile. Additionally, the mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is not fully understood, which makes it challenging to design experiments to study its effects.
Future Directions
There are several future directions for the study of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. One potential direction is the development of new drugs based on the structure of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. The broad range of biological activities exhibited by 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole makes it a promising candidate for the development of new drugs for the treatment of various diseases.
Another potential direction is the study of the mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole. Further studies are needed to determine the precise molecular targets of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole and how it exerts its biological effects. This information could be useful in designing more targeted drugs based on the structure of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Finally, the study of the toxicity of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is an important future direction. Further studies are needed to determine the safety profile of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole and its potential side effects. This information could be useful in determining the potential clinical applications of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Conclusion
In conclusion, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole exhibits a broad range of biological activities, including anticancer, antifungal, and antibacterial activities, making it a versatile compound for studying various biological processes. Further studies are needed to determine the precise mechanism of action of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, its toxicity profile, and its potential clinical applications.
Synthesis Methods
The synthesis of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole involves the reaction of 2-methyl-4-(m-tolyl)oxazole with 1-azepanamine and phenylsulfonyl chloride. This reaction results in the formation of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole, which can be purified by recrystallization. The synthesis method has been optimized to achieve high yields and purity of 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole.
Scientific Research Applications
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, antifungal, and antibacterial activities. 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole has been studied for its potential use as a diagnostic tool for detecting cancer and other diseases.
properties
IUPAC Name |
5-(azepan-1-yl)-4-(benzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3S/c1-17-10-9-11-18(16-17)20-23-21(28(25,26)19-12-5-4-6-13-19)22(27-20)24-14-7-2-3-8-15-24/h4-6,9-13,16H,2-3,7-8,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLZJJSJXBLVBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)N3CCCCCC3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azepan-1-yl)-4-(phenylsulfonyl)-2-(m-tolyl)oxazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


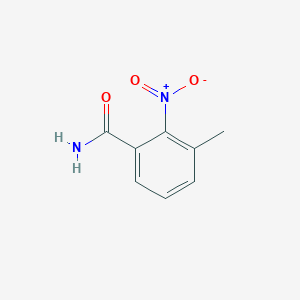
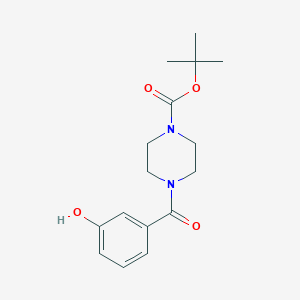
![Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate](/img/no-structure.png)
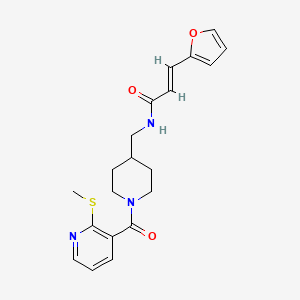
![[(1S,3S)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine;hydrochloride](/img/structure/B2540030.png)
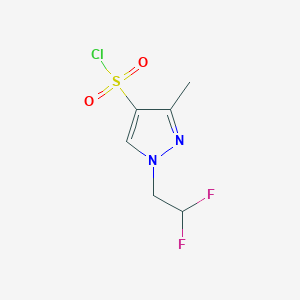
![2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2540033.png)
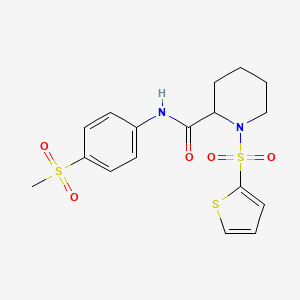
![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-B]pyridine 2hcl](/img/structure/B2540035.png)


